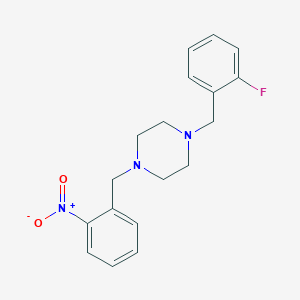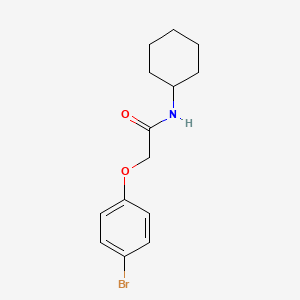
N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide, also known as MBT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. MBT is a thiomorpholinecarboxamide derivative of benzothiazole, which is a heterocyclic compound containing a sulfur atom and a nitrogen atom in its ring system. MBT has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The mechanism of action of N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer cells, N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. In plant pathogens, N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide has been shown to inhibit the activity of chitin synthase, which is an enzyme involved in the synthesis of chitin, a major component of fungal cell walls.
Biochemical and Physiological Effects:
N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide has been shown to exhibit various biochemical and physiological effects. In cancer cells, N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide has been shown to induce apoptosis, which is a process of programmed cell death. In plant pathogens, N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide has been shown to inhibit fungal growth and spore germination. In animal studies, N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide has been shown to have low toxicity and to be well-tolerated.
实验室实验的优点和局限性
N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide has several advantages for lab experiments, including its high purity and stability, its low toxicity, and its potential applications in various fields. However, N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide also has some limitations, including its limited solubility in water and its potential interactions with other compounds.
未来方向
There are several future directions for N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide research, including the synthesis of new derivatives with improved properties, the study of N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide's mechanism of action in more detail, the development of new applications for N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide in medicine, agriculture, and material science, and the optimization of N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide's synthesis and purification methods. Additionally, further studies are needed to evaluate the safety and efficacy of N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide in vivo and in clinical trials.
In conclusion, N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide is a promising compound with potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide and to develop new applications for this compound.
合成方法
N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide can be synthesized using several methods, including the reaction of 2-mercaptobenzothiazole with 2-chloro-N-(2-chloroethyl)acetamide in the presence of triethylamine, the reaction of 2-mercaptobenzothiazole with 2-chloro-N-(2-chloroethyl)acetamide in the presence of sodium hydride, and the reaction of 2-mercaptobenzothiazole with 2-bromo-N-(2-bromoethyl)acetamide in the presence of potassium carbonate. These methods have been optimized to produce high yields of N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide with high purity.
科学研究应用
N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide has been studied extensively for its potential applications in various fields. In medicine, N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide has been shown to exhibit cytotoxic activity against cancer cells, and it has been suggested as a potential anticancer agent. In agriculture, N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide has been shown to have antifungal activity against various plant pathogens, and it has been suggested as a potential fungicide. In material science, N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide has been used as a ligand for the synthesis of metal complexes, and it has been suggested as a potential catalyst.
属性
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-6-yl)thiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c1-9-14-11-3-2-10(8-12(11)19-9)15-13(17)16-4-6-18-7-5-16/h2-3,8H,4-7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQADYSBVYVXNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1,3-benzothiazol-6-yl)thiomorpholine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-[2-(4-bromobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5812379.png)


![5-(2-naphthyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5812397.png)


![N-(3-methylbutyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5812421.png)
![3-[2-(2-chlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5812431.png)
![3-methoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5812432.png)
![1-[(2-methoxyphenyl)acetyl]-4-phenylpiperazine](/img/structure/B5812448.png)
![methyl 2-{[3-(4-chlorophenyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5812470.png)
